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Compound of Interest

Compound Name: 3,6-Dichlorotrimellitic anhydride

Cat. No.: B559624 Get Quote

3,6-Dichlorotrimellitic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and key applications of 3,6-Dichlorotrimellitic anhydride. This compound is a crucial

intermediate in the synthesis of advanced materials, including high-performance polymers and

specialized fluorescent probes for biological research.

Core Chemical and Physical Properties
3,6-Dichlorotrimellitic anhydride is a reactive organic compound notable for its anhydride

and carboxylic acid functionalities, combined with a dichlorinated aromatic ring. These features

make it a versatile building block in organic synthesis.
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Property Value Source(s)

IUPAC Name
4,7-dichloro-1,3-dioxo-2-

benzofuran-5-carboxylic acid

Synonyms

3,6-Dichlorotrimellitic

anhydride, 3,6-

Dichlorobenzene-1,2,4-

tricarboxylic anhydride

[1]

CAS Number 81742-10-1 [2]

Molecular Formula C₉H₂Cl₂O₅ [2]

Molecular Weight 261.01 g/mol [1]

Appearance Off-white to light brown solid

Solubility Soluble in DMF and DMSO [1]

Storage
Store at 2-8°C, sealed, away

from moisture and light

Monoisotopic Mass 259.9279285 Da [3]

Topological Polar Surface Area 80.7 Å² [3]

Expected Spectral Characteristics
While specific experimental spectra for 3,6-Dichlorotrimellitic anhydride are not readily

available in public databases, the following table summarizes the expected characteristic

signals based on its structure and analysis of similar compounds like trimellitic anhydride.
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Spectroscopy Expected Characteristics

¹H NMR

A single proton signal (singlet) is expected for

the aromatic proton, likely in the downfield

region (δ > 8.0 ppm) due to the electron-

withdrawing effects of the adjacent chlorine and

carboxyl/anhydride groups. The carboxylic acid

proton would appear as a broad singlet at a very

downfield chemical shift (δ > 10 ppm), which is

exchangeable with D₂O.

¹³C NMR

Signals for nine distinct carbon atoms are

expected. Two carbonyl carbons of the

anhydride group (δ ~160-170 ppm), one

carboxylic acid carbonyl carbon (δ > 170 ppm),

and six aromatic carbons, with those bonded to

chlorine showing characteristic shifts.

IR Spectroscopy

Two characteristic C=O stretching peaks for the

acid anhydride group, typically around 1850

cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹

(symmetric stretch). A C=O stretch for the

carboxylic acid will also be present (~1700-1730

cm⁻¹). A broad O-H stretch from the carboxylic

acid would be observed around 2500-3300

cm⁻¹. C-O stretching for the anhydride will

appear in the 1000-1300 cm⁻¹ region.[4]

Mass Spectrometry

The molecular ion peak (M⁺) would be expected

at m/z ≈ 260, corresponding to the monoisotopic

mass. The spectrum would exhibit a

characteristic isotopic pattern for a molecule

containing two chlorine atoms (M, M+2, M+4

peaks with a ratio of approximately 9:6:1).

Reactivity and Applications
3,6-Dichlorotrimellitic anhydride is a key precursor for two main classes of advanced

materials:
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Fluorescent Dyes: It is the foundational building block for synthesizing dichlorinated

fluoresceins and rhodamines.[1][5][6] The chlorine atoms significantly modify the spectral

properties of the resulting dyes, leading to their widespread use as labels for

oligonucleotides in DNA sequencing and diagnostics (e.g., TET and HEX dyes).[1]

High-Performance Polymers: The anhydride functionality allows it to react with diamines to

form polyimides.[7] These polymers are known for their exceptional thermal stability,

chemical resistance, and mechanical strength, making them suitable for applications in the

aerospace and electronics industries.

Experimental Protocols & Workflows
Synthesis of 3,6-Dichlorotrimellitic Anhydride
The following protocol is based on a patented synthetic route. It involves a Friedel-Crafts

acylation, followed by hydrolysis, oxidation, and a final decarbonylation/condensation step.

Methodology:

Friedel-Crafts Acylation: 2,5-dichloro-p-xylene is reacted with an oxalyl chloride monoester

(e.g., monomethyl oxalyl chloride) in the presence of a Lewis acid catalyst like aluminum

trichloride (AlCl₃) in a suitable solvent such as dichloromethane. This forms the intermediate

2-(2,5-dichloro-3,6-dimethylphenyl)-2-oxoacetate.

Hydrolysis: The resulting ester is hydrolyzed using an aqueous base, such as potassium

carbonate, to remove the ester protecting group.

Oxidation: The dimethyl groups on the aromatic ring are then oxidized to carboxylic acids

using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.

This yields 3-(carboxycarbonyl)-2,5-dichlorobenzene-1,4-dicarboxylic acid.

Decarbonylation and Cyclization: The intermediate is heated in concentrated sulfuric acid at

a temperature of 110-130°C. This step facilitates both decarbonylation and condensation

(ring closure) to form the final product, 3,6-Dichlorotrimellitic anhydride.
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Step 1: Friedel-Crafts Acylation

Step 2 & 3: Hydrolysis & Oxidation

Step 4: Cyclization

2,5-dichloro-p-xylene

Acylation Product

Oxalyl Chloride Monoester Lewis Acid (AlCl3)

Hydrolysis (K2CO3)

Oxidation (KMnO4)

Tricarboxylic Acid Intermediate

Conc. H2SO4 (110-130°C)

3,6-Dichlorotrimellitic Anhydride

Click to download full resolution via product page

Synthesis workflow for 3,6-Dichlorotrimellitic anhydride.
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Representative Synthesis of a Dichlorinated Fluorescein
Dye
This protocol outlines a general procedure for synthesizing a dichlorinated fluorescein

derivative, analogous to the synthesis of fluorescein itself.[8]

Methodology:

Reaction Setup: In a reaction vessel suitable for high temperatures, combine 3,6-
Dichlorotrimellitic anhydride (1 equivalent) and resorcinol (2 equivalents).

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or

methanesulfonic acid, to the mixture.[9] Zinc chloride can also be used as a catalyst.[10][11]

Heating: Heat the mixture in an oil bath to approximately 180-200°C for 30-60 minutes.[8]

The mixture will darken and solidify as the reaction proceeds.

Cooling and Dissolution: Allow the vessel to cool to room temperature. The crude solid

product is then dissolved in a suitable organic solvent like acetone, aided by stirring.[8][12]

Workup and Purification: The solvent is removed under reduced pressure. The residue is

redissolved in diethyl ether and washed with water and brine to remove the acid catalyst and

unreacted resorcinol.[8] The organic layer is dried over anhydrous sodium sulfate, filtered,

and concentrated to yield the crude dichlorinated fluorescein, which can be further purified

by column chromatography or recrystallization.
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3,6-Dichlorotrimellitic Anhydride + 2 eq. Resorcinol

Heat (180-200°C)

Acid Catalyst (e.g., H2SO4)

Crude Product Mixture

Dissolve in Acetone

Evaporate Acetone

Liquid-Liquid Extraction (Ether/Water)

Dry & Concentrate

Purified Dichlorinated Fluorescein
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General workflow for dichlorinated fluorescein synthesis.

Representative Synthesis of a Polyimide
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The most common method for polyimide synthesis is a two-step process involving the

formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.

[13]

Methodology:

Poly(amic acid) Formation: In a dry, nitrogen-purged reaction flask, dissolve an aromatic

diamine (e.g., 4,4'-oxydianiline) (1 equivalent) in a dry, polar aprotic solvent such as N,N-

dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). To this stirred solution, add 3,6-
Dichlorotrimellitic anhydride (1 equivalent) portion-wise at room temperature. The reaction

is stirred for 12-24 hours under nitrogen, during which the viscosity of the solution will

increase significantly, indicating the formation of the poly(amic acid).[14]

Imidization (Thermal): The viscous poly(amic acid) solution is cast onto a glass substrate to

form a thin film. The film is then subjected to a staged thermal curing cycle, for example:

100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to induce cyclization

(imidization) and remove water, yielding the final polyimide film.[13]

Imidization (Chemical): Alternatively, to the poly(amic acid) solution, add a dehydrating agent

like acetic anhydride and a base catalyst such as pyridine or triethylamine.[13] This mixture

is stirred at room temperature to effect chemical imidization, after which the polyimide can be

precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried.
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Step 1: Poly(amic acid) Formation

Step 2: Imidization (Two Routes)

Aromatic Diamine in DMAc/NMP

Stir 12-24h at RT under N2

3,6-Dichlorotrimellitic Anhydride

Poly(amic acid) Solution

Thermal Imidization

Chemical Imidization

Cast Film & Heat (100-350°C)

Add Acetic Anhydride & Pyridine

Final Polyimide

Precipitate, Filter & Dry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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